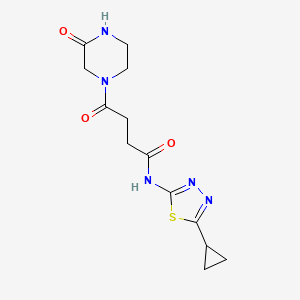![molecular formula C20H16FN3O3 B4510373 N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510373.png)
N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds such as N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide often involves multiple steps, including condensation reactions, acetylation, and the introduction of fluorophenyl groups. A similar synthesis approach is seen in the creation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, where ethyl 2-(2-isopropylphenoxy) acetic acid is stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is pivotal, often determined through techniques like X-ray crystallography. The structural analysis reveals not only the spatial arrangement of atoms but also the presence of intra- and intermolecular hydrogen bonds which are crucial for the compound's stability and reactivity. For example, compounds with similar complexity have been found to crystallize in specific crystal systems, exhibiting intermolecular hydrogen bonding patterns that stabilize the molecular structure (B. Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves interactions with various reagents and conditions, leading to a range of possible reactions such as substitutions, additions, and cyclization. The presence of functional groups like acetamide and fluorophenyl contributes to its reactivity in forming new bonds and structures. An example of chemical versatility can be seen in the synthesis and reactivity of related acetamide compounds, which undergo various chemical transformations, including electrophilic substitutions and cyclization reactions (R. Banks et al., 1996).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure are influenced by the molecular geometry and intermolecular forces present in the compound. These properties are essential for understanding the compound's behavior in different environments and conditions. For instance, the crystalline form and solubility of similar compounds are determined through X-ray crystallography and solubility tests, revealing the impact of molecular structure on physical characteristics (W. Ding et al., 2006).
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity with various chemicals, stability under different conditions, and the potential for forming new compounds through chemical reactions. These properties are crucial for applications in synthesis, material science, and potentially pharmacological studies. The study of related compounds has highlighted the importance of functional groups and molecular structure in determining the chemical behavior and potential applications of such molecules (Jilu Lukose et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-13(25)14-6-8-15(9-7-14)22-19(26)12-24-20(27)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPSUOKRHIKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B4510296.png)
![2-[(cyclopropylcarbonyl)amino]-N-propylbenzamide](/img/structure/B4510303.png)

![(1-methyl-2-piperidinyl)methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4510307.png)

![5-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide](/img/structure/B4510318.png)
![4,7-dimethoxy-2-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4510323.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4510345.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4510356.png)



![4-[(2-hydroxyethyl)(methyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B4510399.png)